8-Epiloganic acid
Overview
Description
8-Epiloganic acid is an iridoid glycoside, a type of organic compound that can be found in various plants, including Linaria cymbalaria (Scrophulariaceae) and Epilobium angustifolium . It is known for its anti-inflammatory properties and is used in the treatment of inflammation-related diseases such as rheumatoid arthritis and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Epiloganic acid can be synthesized through chemical reactions involving the cyclopentane pyran framework. The synthetic route typically involves the use of glucopyranosyloxy groups and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. The extraction process includes solvent extraction, crystallization, and purification steps. Common solvents used include ethanol, chloroform, and hot water .
Chemical Reactions Analysis
Types of Reactions: 8-Epiloganic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
8-Epiloganic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other iridoid glycosides.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its anti-inflammatory, hepatoprotective, and neuroprotective properties.
Industry: Used in the development of pharmaceuticals and natural health products
Mechanism of Action
The mechanism of action of 8-Epiloganic acid involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Hepatoprotective: Decreases lipid peroxidation and enhances the activity of antioxidant enzymes.
Neuroprotective: Modulates neurotransmitter levels and protects against neuronal damage
Comparison with Similar Compounds
8-Epiloganic acid is unique among iridoid glycosides due to its specific structural features and biological activities. Similar compounds include:
Loganic acid: Another iridoid glycoside with similar anti-inflammatory properties.
Geniposidic acid: Known for its hepatoprotective and anti-inflammatory effects.
Secoiridoid glycosides: A subgroup of iridoids with diverse biological activities
Properties
IUPAC Name |
(1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6-,8+,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNGEAWILNVFFD-OZFVSFPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231816 | |
Record name | 8-Epiloganic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82509-41-9 | |
Record name | 8-Epiloganic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082509419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Epiloganic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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